molecular formula C16H17NO B14281275 N-[Bis(4-methylphenyl)methyl]formamide CAS No. 127568-35-8

N-[Bis(4-methylphenyl)methyl]formamide

Cat. No.: B14281275
CAS No.: 127568-35-8
M. Wt: 239.31 g/mol
InChI Key: PMDLRXSPEWPRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Bis(4-methylphenyl)methyl]formamide is a formamide derivative characterized by a central methyl group substituted with two 4-methylphenyl groups, attached to a formamide functional group (–NHCHO). The bis(4-methylphenyl)methyl group confers steric bulk and lipophilicity, distinguishing it from simpler aryl-substituted formamides.

Properties

CAS No.

127568-35-8

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-[bis(4-methylphenyl)methyl]formamide

InChI

InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)16(17-11-18)15-9-5-13(2)6-10-15/h3-11,16H,1-2H3,(H,17,18)

InChI Key

PMDLRXSPEWPRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(4-methylphenyl)methyl]formamide typically involves the reaction of 4-methylbenzyl chloride with formamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(4-methylphenyl)methyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of N-[Bis(4-methylphenyl)methyl]amine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[Bis(4-methylphenyl)methyl]formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[Bis(4-methylphenyl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The aromatic rings may also interact with hydrophobic regions of proteins or other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monosubstituted Aryl Formamides

  • N-(4-Methylphenyl)formamide (C₈H₉NO): Structure: A single 4-methylphenyl group attached to the formamide nitrogen. Synthesis: Prepared via condensation of 4-methylaniline with formic acid in ethanol catalyzed by sulfuric acid . Crystallography: Forms 1D chains via strong N–H···O hydrogen bonds (N1–H1B···O1; 2.11 Å) and weak C–H···O interactions (C7–H7A···O1; 2.58 Å). The dihedral angle between the formamide group and benzene ring is 32.35° .
  • N-(4-Methoxybenzyl)formamide (C₉H₁₁NO₂): Structure: A methoxy-substituted benzyl group attached to the formamide nitrogen. Key Differences: The electron-donating methoxy group enhances solubility in polar solvents compared to methyl-substituted analogs. No crystallographic data is available .
Compound Substituent Molecular Weight Hydrogen Bonding Key Features
N-(4-Methylphenyl)formamide 4-Methylphenyl 135.16 g/mol Strong N–H···O, weak C–H···O High crystallinity, planar structure
N-(4-Methoxybenzyl)formamide 4-Methoxybenzyl 165.19 g/mol Not reported Enhanced polarity

Bis-Aryl and Bis-Amide Derivatives

  • N,N′-(p-Tolylmethylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 45 in ): Structure: A bis-amide with a p-tolylmethylene linker and trifluoromethylphenyl groups. The compound was synthesized via a multi-step route, achieving 72% yield, and characterized by LC-MS and ¹H NMR .
  • N,N′-((4-(Diethylamino)phenyl)methylene)dibenzamide (Compound 51 in ): Structure: A diethylamino-substituted phenyl core with benzamide arms.
Compound (from ) Core Structure Functional Groups Molecular Weight Notable Features
Compound 45 p-Tolylmethylene Trifluoromethyl, acetamide ~550 g/mol High electronegativity
Compound 51 Diethylaminophenyl Benzamide ~380 g/mol Basicity from diethylamino group

Heterocyclic Formamides

  • N-(4-(1H-Pyrazol-1-yl)phenyl)formamide (Compound 2 in ): Structure: A pyrazole ring linked to the formamide via a phenyl group. This compound was isolated from Agriophyllum squarrosum and identified as a new natural product .
  • (Z)-N-(4-Hydroxystyryl)formamide (Compound 3 in ):

    • Structure : A styryl group with a hydroxyl substituent.
    • Biological Activity : Exhibited antibacterial activity against E. coli (MIC = 32 μg/mL) due to the hydroxyl group’s polarity and hydrogen-bonding capacity .
Compound Heterocycle/Backbone Bioactivity Reference
N-(4-Pyrazolylphenyl)formamide Pyrazole Not reported
(Z)-N-(4-Hydroxystyryl)formamide Styryl Antibacterial (E. coli)

Crystallographic and Electronic Comparisons

  • N-[Bis(4-methylphenyl)methyl]formamide vs. Hydrogen Bonding: Reduced capacity for N–H···O interactions due to steric shielding, leading to weaker intermolecular forces and higher solubility in nonpolar solvents.
Property This compound (Inferred) N-(4-Methylphenyl)formamide ()
Melting Point Lower (predicted) Moderate (crystalline)
Solubility Higher in organic solvents Moderate in polar solvents
Hydrogen Bonding Limited Strong N–H···O networks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.